
1-(叠氮甲基)芘
描述
1-(Azidomethyl)pyrene is a fluorescent dye . It is a click chemistry reagent, containing an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
The synthesis of 1-(Azidomethyl)pyrene involves various analytical charts that can be searched on each product detail page .Molecular Structure Analysis
The molecular formula of 1-(Azidomethyl)pyrene is C17H11N3 . Its molecular weight is 257.30 .Chemical Reactions Analysis
1-(Azidomethyl)pyrene contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
1-(Azidomethyl)pyrene is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C under inert gas . The compound is air sensitive and heat sensitive . Its appearance is a light orange to yellow to green powder to crystal . The elemental analysis (Nitrogen) is 15.50 to 17.00% . The melting point is 66.0 to 70.0 °C .科学研究应用
作用机制
Target of Action
1-(Azidomethyl)pyrene is a fluorescent dye . It is primarily used as a click chemistry reagent . The primary targets of this compound are molecules containing alkyne groups .
Mode of Action
The compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . In addition to CuAAC, 1-(Azidomethyl)pyrene can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Pharmacokinetics
It is known that the compound is a solid at 20°c and should be stored at 0-10°c under inert gas . It is also known to be air and heat sensitive .
Result of Action
The result of the action of 1-(Azidomethyl)pyrene is the formation of a covalent bond between the azide group of the compound and the alkyne group of another molecule. This reaction results in the creation of a new molecule with a triazole ring, which can be used for various purposes, such as the creation of complex molecular architectures in drug design and materials science .
Action Environment
The action of 1-(Azidomethyl)pyrene is influenced by environmental factors such as temperature and the presence of inert gas . The compound is air and heat sensitive, indicating that it should be handled and stored carefully to maintain its stability and efficacy .
安全和危害
1-(Azidomethyl)pyrene should be handled with care. It is recommended to use explosion-proof equipment and avoid shock and friction . Hands and face should be washed before breaks and immediately after handling the product . A local exhaust should be used if dust or aerosol will be generated . Contact with skin, eyes, and clothing should be avoided .
未来方向
1-(Azidomethyl)pyrene has potential applications in the field of photodynamic therapy for targeted cancer treatment . It can also be used in the photodynamic inactivation of microbes, fungi, and viruses . The precise modulation of the photosensitizer can trigger the eradication of bacterial strains .
生化分析
Biochemical Properties
1-(Azidomethyl)pyrene plays a crucial role in biochemical reactions, particularly in the field of click chemistry. This compound contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This reaction is highly specific and efficient, making 1-(Azidomethyl)pyrene a valuable reagent for labeling and tracking biomolecules. Additionally, 1-(Azidomethyl)pyrene can participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Cellular Effects
1-(Azidomethyl)pyrene has been shown to influence various cellular processes. As a fluorescent dye, it can be used to visualize and track cellular components. This compound can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways. For example, 1-(Azidomethyl)pyrene can be used to study carbohydrate-protein interactions by forming covalent and supramolecular conjugates with cyclodextrin-based multivalent glycodisplays . This interaction can impact gene expression and cellular metabolism by altering the availability and activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of 1-(Azidomethyl)pyrene involves its ability to form covalent bonds with target biomolecules through click chemistry reactions. The azide group in 1-(Azidomethyl)pyrene reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and can be used to label and track specific biomolecules within cells. Additionally, 1-(Azidomethyl)pyrene can undergo strain-promoted alkyne-azide cycloaddition reactions, allowing it to interact with a broader range of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Azidomethyl)pyrene can change over time due to its stability and degradation properties. This compound is sensitive to air and heat, and it should be stored under inert gas conditions to maintain its stability . Over time, 1-(Azidomethyl)pyrene may degrade, leading to changes in its fluorescence properties and reactivity. Long-term studies have shown that the stability of 1-(Azidomethyl)pyrene can be maintained under proper storage conditions, allowing for consistent results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 1-(Azidomethyl)pyrene in animal models can vary with different dosages. At low doses, this compound can be used to label and track specific biomolecules without causing significant toxicity. At higher doses, 1-(Azidomethyl)pyrene may exhibit toxic effects, including disruption of cellular function and induction of oxidative stress. Studies have shown that the threshold for toxic effects varies depending on the animal model and the specific experimental conditions .
Metabolic Pathways
1-(Azidomethyl)pyrene is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic activation of 1-(Azidomethyl)pyrene can result in changes in metabolic flux and alterations in metabolite levels . Additionally, the presence of the azide group allows for specific interactions with other metabolic enzymes, influencing the overall metabolic pathways within cells.
Transport and Distribution
The transport and distribution of 1-(Azidomethyl)pyrene within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 1-(Azidomethyl)pyrene can be affected by its binding to specific proteins and its interactions with cellular membranes . These interactions can influence the overall distribution and activity of 1-(Azidomethyl)pyrene within cells.
Subcellular Localization
1-(Azidomethyl)pyrene exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of the azide group allows for specific interactions with proteins and organelles, leading to its accumulation in certain subcellular locations . The subcellular localization of 1-(Azidomethyl)pyrene can influence its ability to interact with target biomolecules and exert its effects within cells.
属性
IUPAC Name |
1-(azidomethyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3/c18-20-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKXPQFZTSRGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



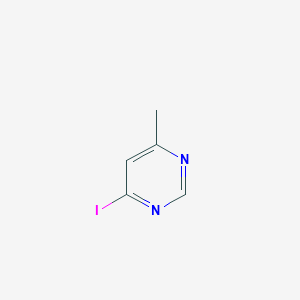
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)


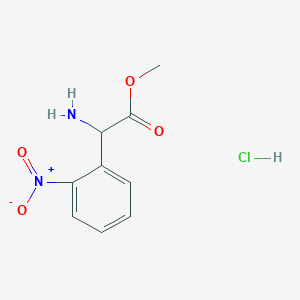
amine hydrochloride](/img/structure/B1382976.png)
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)
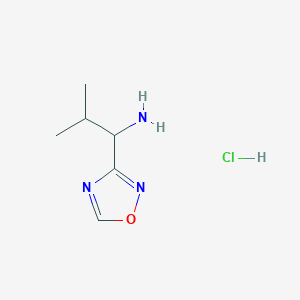
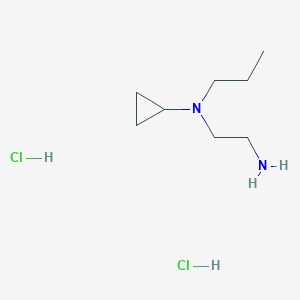

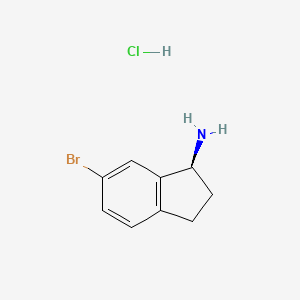
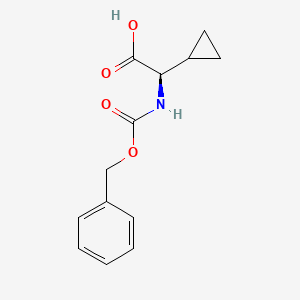
![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)
